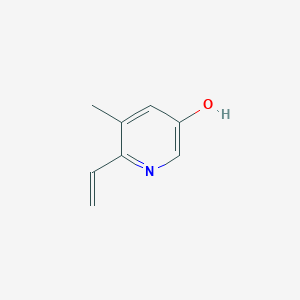

5-Methyl-6-vinylpyridin-3-ol

Description

Significance of Pyridine (B92270) Derivatives in Organic Chemistry and Material Science Contexts

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry. rsc.org Its unique electronic properties, arising from the electronegative nitrogen within the aromatic ring, impart a distinct reactivity compared to its carbocyclic analog, benzene. google.com This inherent reactivity makes pyridine and its derivatives exceptionally versatile building blocks in the synthesis of complex molecules. cam.ac.uk Pyridine derivatives are ubiquitous, found in natural products like certain vitamins and alkaloids, and are crucial components in many pharmaceutical and agrochemical compounds. rsc.orgcam.ac.uk In material science, pyridine-based compounds are integral to the development of functional materials, including conducting polymers and luminescent substances, due to their electronic and coordination properties. rsc.org

Overview of Functionalized Pyridines with Emphasis on Methyl, Vinyl, and Hydroxyl Moieties

The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of its chemical and physical properties. The introduction of methyl, vinyl, and hydroxyl groups, as seen in 5-Methyl-6-vinylpyridin-3-ol, creates a molecule with multifaceted potential.

Methyl Group (-CH₃): This simple alkyl group can influence the electronic properties of the pyridine ring through an inductive effect and hyperconjugation. It can also provide a site for further chemical modification. The presence of methyl groups on pyridine rings is common in a variety of biologically active compounds.

Vinyl Group (-CH=CH₂): The vinyl group is a particularly valuable functional handle. It can participate in a wide range of chemical transformations, including polymerization, and various addition and cross-coupling reactions. rsc.org This makes vinylpyridines important monomers for the synthesis of polymers with tailored properties and as precursors for more complex molecular architectures. google.comcore.ac.uk For instance, copolymers involving 2-methyl-5-vinylpyridine (B86018) have been studied for their thermal stability. researchgate.net

Hydroxyl Group (-OH): The hydroxyl group significantly impacts the solubility and reactivity of the pyridine ring. As a pyridinol, the compound can exhibit tautomerism, existing in equilibrium with its corresponding pyridone form. The hydroxyl group can act as a hydrogen bond donor and a nucleophile, and its position on the ring is crucial for the biological activity of many pyridoxine (B80251) (Vitamin B6) derivatives. The C3-hydroxy group, in particular, is known to be important for the biological activity of coenzymes like pyridoxal (B1214274) 5'-phosphate (PLP). lookchem.com

The combination of these three functional groups on a single pyridine scaffold suggests a compound with a rich and varied chemical reactivity, suitable for a range of applications.

Research Trajectory of this compound within Contemporary Chemical Synthesis and Applications

While extensive, dedicated research on this compound is not widely available in public literature, its structural motifs point towards a significant potential research trajectory. The compound stands as a versatile intermediate for the synthesis of more complex molecules. The vinyl group allows for its incorporation into polymeric structures or for further functionalization via established olefin chemistry. The hydroxyl and methyl groups can be modified to tune the molecule's properties or to build more elaborate structures.

A plausible synthetic pathway can be inferred from related preparations. For instance, the synthesis of the structurally similar 4,5-dimethyl-6-vinylpyridin-3-ol has been described in patent literature, involving a Suzuki coupling reaction to introduce the vinyl group. google.com A general approach to vinylpyridines often involves the dehydration of a corresponding hydroxyethylpyridine, which is itself formed from the reaction of a methylpyridine with formaldehyde. google.com

Given the known applications of similarly functionalized pyridines, research into this compound could be directed towards its use as a monomer in specialized polymers, a ligand for catalysis, or a key building block in the synthesis of novel pharmaceutical or agrochemical agents. Further investigation is required to fully elucidate its properties and potential applications.

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

6-ethenyl-5-methylpyridin-3-ol |

InChI |

InChI=1S/C8H9NO/c1-3-8-6(2)4-7(10)5-9-8/h3-5,10H,1H2,2H3 |

InChI Key |

YLLNUBQKCJRDAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C=C)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 5 Methyl 6 Vinylpyridin 3 Ol

Reactivity of the Vinyl Moiety

Radical Polymerization and Copolymerization Pathways

The vinyl group of vinylpyridines readily participates in radical polymerization to form poly(vinylpyridine)s. Nitroxide-mediated radical polymerization (NMRP) has been shown to be an effective method for controlling the polymerization of monomers like 4-vinylpyridine, proceeding in a pseudo-living manner. cmu.eduacs.org This controlled process allows for the synthesis of polymers with low polydispersity and manageable chain growth. cmu.edu

In these systems, a capping agent such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) is used. cmu.eduacs.org The concentration of the nitroxide radical does not significantly influence the rate of polymerization but is directly related to the final molecular weight of the polymer. cmu.eduacs.org Studies on 4-vinylpyridine have shown that as monomer consumption increases, molecular weights increase linearly while polydispersity remains low, typically in the range of 1.02–1.50. cmu.edu This control enables the production of macromolecules with narrow molecular weight distributions, comparable to those achieved through ionic polymerizations. cmu.eduacs.org

The polymerization kinetics are also influenced by temperature, though temperature changes have not been found to have a significant effect on the molecular weights or polydispersities of the resulting polymers. cmu.edu These principles of controlled radical polymerization are applicable to 5-Methyl-6-vinylpyridin-3-ol, allowing for its use in creating well-defined homopolymers or its incorporation into block copolymers with other monomers like styrene. researchgate.net

Table 1: Influence of Initial TEMPO Concentration on Molecular Weight in Bulk Polymerization of 4-Vinylpyridine at 138 °C

| Initial TEMPO Concentration (mol/L) | Resulting Polymer Molecular Weight (Mn) | Polydispersity Index (PDI) |

| 1.2 x 10⁻² | Higher | 1.02 - 1.50 |

| 2.4 x 10⁻² | Intermediate | 1.02 - 1.50 |

| 4.8 x 10⁻² | Lower | 1.02 - 1.50 |

Note: This table illustrates the general trend that a higher initial concentration of the capping agent (TEMPO) leads to lower molecular weight polymers, as the same amount of monomer is distributed over a larger number of growing chains. Data is generalized from findings on 4-vinylpyridine polymerization. cmu.eduacs.org

Cycloaddition Reactions (e.g., [2+2] Photocycloaddition, Diels-Alder)

[2+2] Photocycloaddition: Acyclic vinylpyridines can undergo [2+2] photocycloaddition reactions with high levels of diastereo- and enantioselectivity. nih.govacs.org These reactions are typically promoted by visible light in the presence of an Iridium(III) photocatalyst. nih.govnih.gov A key strategy for achieving high stereocontrol involves the merger of chiral Brønsted acid and energy transfer photocatalysis. nih.gov This approach creates a highly organized ternary complex involving the chiral acid catalyst, the vinylpyridine substrate, and the reaction partner (e.g., an N-vinylacetamide). nih.gov This organization facilitates enantioselective cycloaddition even when both catalyst-associated and free vinylpyridine are sensitized by the photocatalyst. nih.govacs.org In the absence of the Brønsted acid, isomerization of the acyclic vinylpyridine often occurs preferentially over the desired cycloaddition. nih.gov

Diels-Alder Reactions: Vinylazaarenes, including vinylpyridines, have traditionally been considered poor dienophiles in thermal Diels-Alder reactions, often requiring high temperatures and resulting in low yields and poor regioselectivity. rsc.orgrsc.org For example, the thermal reaction between 4-vinylpyridine and isoprene gives a mere 9% combined yield of cycloadducts. rsc.org However, the use of Lewis acids as promoters dramatically improves the efficiency of these reactions. rsc.orgresearchgate.net Boron-based Lewis acids, particularly BF₃·OEt₂, have been shown to significantly enhance yields and regioselectivity at much lower temperatures (e.g., 70 °C). rsc.org This catalytic approach provides scalable access to cyclohexyl-appended azaarenes, which are valuable scaffolds in drug discovery. rsc.orgrsc.org The enhanced reactivity allows for predictable outcomes with a variety of dienes, following trends commonly observed with conventional dienophiles. rsc.org

Table 2: Comparison of Thermal vs. Lewis Acid-Promoted Diels-Alder Reaction of 4-Vinylpyridine and Isoprene

| Condition | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (1,4-isomer favored) |

| Thermal | 150-160 | 72 | 9 | 2:1 |

| Lewis Acid (0.5 equiv. BF₃·OEt₂) | 70 | 72 | 54 | 5:1 |

Note: This table highlights the significant improvements in yield and regioselectivity when a Lewis acid is used to promote the Diels-Alder reaction of a vinylpyridine. Data is based on findings reported for 4-vinylpyridine. rsc.org

Michael-Type Addition Reactions and their Reversibility

The electron-deficient nature of the vinyl group conjugated to the pyridine (B92270) ring makes it an effective Michael acceptor for the addition of various nucleophiles. nih.gov The aza-Michael reaction, involving the addition of an amine to the vinyl group, is a key example of this reactivity. raco.cat An important characteristic of the aza-Michael reaction is its reversibility, which becomes particularly notable at elevated temperatures or in the presence of strong bases. raco.catyoutube.com

This reversibility can be a crucial factor in controlling reaction selectivity. raco.cat In synthetic processes, particularly under the demanding conditions of Flow Chemistry where temperatures can exceed the boiling points of reactants, understanding and controlling this equilibrium is vital. raco.cat While the forward reaction is favored under milder conditions, prolonged reaction times or higher temperatures can lead to a retro-aza-Michael reaction, potentially resulting in a mixture of products. youtube.com This dynamic nature has been explored for the creation of Covalent Adaptable Networks (CANs), where the reversible bond formation and cleavage allow for the development of self-healing and malleable polymer materials. researchgate.net

Oxidative Transformations (e.g., Wacker Oxidation and its Aza-Analogs)

The vinyl group is susceptible to palladium-catalyzed oxidative transformations. The Wacker-Tsuji oxidation converts terminal alkenes into methyl ketones using a palladium(II) catalyst, a co-oxidant (often a copper salt), and oxygen. alfa-chemistry.comwikipedia.org This reaction proceeds via the formation of an electrophilic palladium π-complex, which is then attacked by a nucleophile, typically water. organicreactions.orglibretexts.org Applying this to this compound would be expected to yield 1-(5-hydroxy-3-methylpyridin-2-yl)ethan-1-one.

A synthetically valuable variant is the aza-Wacker reaction, where an intramolecular nitrogen nucleophile attacks the palladium-activated alkene. organicreactions.orgnih.gov This oxidative cyclization is a powerful method for constructing nitrogen-containing heterocyclic compounds. nih.gov For a derivative of this compound containing an appropriately positioned amine or protected amine, an aza-Wacker reaction could be employed to forge a new fused or bridged ring system. organicreactions.org

Deoxygenative Alkylation of Vinylpyridines

Deoxygenative functionalization provides a pathway to introduce alkyl groups at the β-position of the vinyl moiety. A notable method is the ruthenium-catalyzed β-selective alkylation of vinylpyridines with aldehydes or ketones, which uses hydrazine (N₂H₄) as a mediator for deoxygenative coupling. rsc.orgnih.gov This strategy employs an umpolung (polarity reversal) approach for the carbonyl compound and does not require pre-activation of the vinylpyridine with a Brønsted or Lewis acid. rsc.orgrsc.org The methodology is robust, applying not only to 2- and 4-vinylpyridines but also to the less reactive 3-vinyl and sterically hindered internal vinylpyridines. rsc.orgrsc.org This reaction demonstrates high generality, with both aromatic and aliphatic aldehydes and ketones serving as effective coupling partners to deliver the corresponding β-alkylated pyridine products in good yields. rsc.org A gram-scale synthesis using this protocol has been demonstrated, highlighting its practical utility. rsc.org

Transformations of the Hydroxyl Group

The phenolic hydroxyl group at the C3 position of the pyridine ring is a versatile site for derivatization, allowing for the introduction of a wide array of functional groups through etherification, esterification, or cross-coupling reactions. nih.gov

A powerful strategy for functionalization involves converting the hydroxyl group into a more reactive leaving group, such as a triflate (trifluoromethanesulfonyl). nih.gov The resulting aryl triflate is an excellent substrate for various palladium-catalyzed cross-coupling reactions. This two-step sequence allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position. A diverse range of organic nucleophiles can be coupled using this approach, significantly expanding the molecular complexity of the pyridinol scaffold. nih.gov

Table 3: Potential Cross-Coupling Reactions of a Pyridin-3-yl Triflate Derivative

| Reaction Name | Coupling Partner | Resulting C3-Substituent |

| Suzuki Coupling | Boronic Acids/Esters | Aryl, Heteroaryl, Alkyl |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl |

| Stille Coupling | Organostannanes | Various Organic Groups |

| Buchwald-Hartwig Amination | Amines | Amino |

| Thiolation | Thiols | Thioether |

| Phosphonylation | Phosphonates | Phosphonate |

Note: This table outlines the synthetic possibilities available once the hydroxyl group of a pyridinol, such as this compound, is converted to a triflate leaving group. nih.gov

Etherification and Esterification Reactions (e.g., Williamson Ether Synthesis)

The hydroxyl group of this compound serves as a prime site for etherification and esterification reactions, allowing for the synthesis of a diverse range of derivatives.

Etherification: The Williamson ether synthesis is a classic and versatile method for forming ethers from an alcohol. google.com This reaction proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming an ether linkage. google.com In the case of this compound, the first step involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding pyridin-3-olate anion. This more nucleophilic species can then react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding ether.

The general reaction is as follows:

Image:

Image:It is important to note that pyridin-3-ol itself has been shown to react at the oxygen atom in nucleophilic aromatic substitution reactions, highlighting the nucleophilic character of the hydroxyl group. osi.lvresearchgate.net

Esterification: The hydroxyl group can also undergo esterification to form the corresponding esters. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. wikipedia.org Alternatively, more reactive derivatives of carboxylic acids, such as acyl chlorides or anhydrides, can be used, often in the presence of a base like pyridine to neutralize the acidic byproduct. medcraveonline.com

The following table summarizes representative etherification and esterification reactions of this compound.

| Reaction Type | Reagents | Product |

| Williamson Ether Synthesis | 1. NaH2. CH₃I | 3-Methoxy-5-methyl-6-vinylpyridine |

| Esterification | Acetic anhydride, Pyridine | 5-Methyl-6-vinylpyridin-3-yl acetate |

| Esterification | Benzoyl chloride, Pyridine | 5-Methyl-6-vinylpyridin-3-yl benzoate |

Hydrogen Bonding Interactions and Associated Reactivity

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. These interactions can significantly influence the molecule's physical properties and chemical reactivity. Intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen is possible, which can affect the acidity of the hydroxyl group and the basicity of the nitrogen.

Intermolecular hydrogen bonding with solvent molecules or other reagents can also play a crucial role in its reactivity. For instance, in protic solvents, the hydroxyl group will be solvated, which can modulate its nucleophilicity. The ability to form hydrogen bonds is a key factor in the stabilization of certain tautomeric forms, as will be discussed in the next section. masterorganicchemistry.comyoutube.com

Tautomerism and its Influence on Reactivity

This compound can exist in tautomeric forms, primarily through keto-enol tautomerism. masterorganicchemistry.com The pyridin-3-ol form (enol) can tautomerize to a pyridin-3(2H)-one or pyridin-3(4H)-one (keto) form. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the pyridine ring.

Image:

Image:The presence of different tautomers can lead to different reaction pathways. For example, while the enol form will readily undergo reactions at the hydroxyl group as discussed above, the keto forms present alternative reactive sites. The zwitterionic pyridinium-3-olate form is also a significant resonance contributor, which enhances the nucleophilicity of the oxygen atom. The relative stability of these tautomers can be influenced by intramolecular hydrogen bonding. rsc.orgnih.govrsc.org

Reactivity of the Methyl Substituent

Activation and Functionalization of the Methyl Group

The methyl group at the 5-position of the pyridine ring is not inert and can be activated for further functionalization. While less reactive than methyl groups at the 2- or 4-positions, it can still undergo a variety of transformations. Treatment with a strong base, such as butyllithium, can lead to deprotonation of the methyl group, forming a nucleophilic carbanion. wikipedia.org This carbanion can then react with various electrophiles, allowing for the introduction of new functional groups at this position.

Furthermore, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. wikipedia.org This transformation provides a route to 5-carboxy-6-vinylpyridin-3-ol, a potentially valuable synthetic intermediate.

Nucleophilic and Electrophilic Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons and is therefore nucleophilic and basic. It can react with electrophiles, and its basicity is influenced by the substituents on the ring.

Quaternization Reactions

The pyridine nitrogen can readily react with alkyl halides to form quaternary pyridinium salts. niscpr.res.in This process, known as quaternization, involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. For example, reaction with methyl iodide would yield N-methyl-5-methyl-6-vinylpyridin-3-olium iodide.

Quaternization significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and susceptible to nucleophilic attack. This change in reactivity can be exploited in various synthetic strategies.

The following table outlines the quaternization reaction of this compound.

| Reactant | Product |

| Methyl iodide (CH₃I) | N-methyl-5-methyl-6-vinylpyridin-3-olium iodide |

| Ethyl bromide (CH₃CH₂Br) | N-ethyl-5-methyl-6-vinylpyridin-3-olium bromide |

Coordination to Metal Centers

The pyridine nitrogen atom of this compound possesses a lone pair of electrons, making it a potential ligand for coordination to various metal centers. The formation of metal complexes is a characteristic reaction of pyridine and its derivatives. The electronic properties of the substituents on the pyridine ring can influence the coordination ability of the nitrogen atom. In this case, the electron-donating methyl group and the electron-withdrawing vinyl and hydroxyl groups will modulate the basicity of the nitrogen atom, thereby affecting the stability and properties of the resulting metal complexes.

Bipyridine, a related nitrogen-containing heterocyclic compound, is well-known for its ability to act as a monodentate or bidentate ligand in coordination chemistry. The coordination of this compound to metal centers could lead to the formation of complexes with interesting catalytic, magnetic, or optical properties. The specific geometry and stability of these complexes would depend on the metal ion, its oxidation state, and the reaction conditions.

Functionalization of the Pyridine Ring System via C-H Activation

Direct functionalization of the pyridine ring through C-H activation is a powerful tool in modern organic synthesis for creating complex molecules. This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient. For this compound, there are several C-H bonds on the pyridine ring that could potentially undergo activation.

The regioselectivity of C-H activation is often directed by the electronic properties of the existing substituents or by the use of a directing group. The hydroxyl and vinyl groups on the this compound ring will influence the electron density of the ring's carbon atoms, thereby directing where C-H activation might occur. For instance, C-H activation has been observed in other substituted pyridine systems, such as 6-substituted 2,2'-bipyridines, leading to cyclometalation reactions.

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are commonly employed for C-H activation. These catalysts can facilitate the coupling of the pyridine ring with various partners, such as aryl halides, alkenes, or alkynes, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The specific reaction conditions, including the choice of catalyst, ligand, and solvent, would be crucial in achieving the desired functionalization of the this compound ring system.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. nih.gov For 5-Methyl-6-vinylpyridin-3-ol, a suite of one-dimensional and multidimensional NMR experiments can provide precise information on its proton and carbon framework, as well as spatial relationships between atoms.

Multidimensional NMR experiments are crucial for assembling the complete chemical structure by mapping the intricate network of scalar and dipolar couplings between nuclei. nih.govrsc.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would reveal correlations between the two aromatic protons on the pyridine (B92270) ring and within the vinyl group (between the geminal and vicinal protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. It allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons to the C5 and C6 carbons of the pyridine ring, and from the vinyl protons to the C6 carbon, confirming the substitution pattern.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique is used to determine spatial proximity between protons, regardless of whether they are scalar coupled. It can help in conformational analysis by identifying protons that are close to each other in space.

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is used in conjunction with the ¹³C NMR spectrum to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.

The following tables summarize the predicted NMR data for this compound based on analysis of similar structures like 2-Methyl-5-vinylpyridine (B86018) and 2-Vinylpyridine. chemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | ~8.0-8.2 | C2: ~140-145 |

| H4 | ~7.0-7.2 | C3: ~150-155 |

| Methyl (CH₃) | ~2.3-2.5 | C4: ~125-130 |

| Vinyl (-CH=) | ~6.5-6.7 | C5: ~130-135 |

| Vinyl (=CH₂) | ~5.2-5.4 (trans), ~5.7-5.9 (cis) | C6: ~145-150 |

| OH | Variable | Methyl C: ~18-22 |

| Vinyl -CH=: ~135-140 |

Expected 2D NMR Correlations

| Experiment | Key Correlations for this compound |

|---|---|

| COSY | H2 ↔ H4 (weak, 4-bond); Vinyl Hα ↔ Hβ(cis); Hα ↔ Hβ(trans) |

| HSQC | H2 ↔ C2; H4 ↔ C4; Methyl H ↔ Methyl C; Vinyl Hα ↔ Vinyl Cα; Vinyl Hβ ↔ Vinyl Cβ |

| HMBC | Methyl H ↔ C5, C6; Vinyl Hα ↔ C6, C5; H2 ↔ C3, C6; H4 ↔ C3, C5 |

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the concentration or purity of a substance. It relies on the principle that the integrated signal area of a resonance is directly proportional to the number of corresponding nuclei. By integrating a well-resolved signal of this compound (e.g., the methyl signal) and comparing it to the integral of a certified internal standard of known concentration, its absolute purity can be determined with high precision. This technique is also invaluable for monitoring the progress of a chemical reaction by tracking the disappearance of reactant signals and the appearance of product signals over time.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. nih.govyoutube.com These methods are excellent for identifying functional groups, as each group has characteristic vibrational frequencies. mit.edu

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FTIR spectrum of this compound is expected to show characteristic bands for its hydroxyl, methyl, vinyl, and substituted pyridine moieties. Analysis of related compounds such as 2-amino-5-methylpyridine provides a basis for these assignments. researchgate.netresearchgate.net

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400-3200 | Broad, Strong | O-H stretching (phenolic) |

| ~3100-3000 | Medium | Aromatic & Vinyl C-H stretching |

| ~2980-2850 | Medium-Weak | Methyl C-H stretching |

| ~1640 | Medium | Vinyl C=C stretching |

| ~1600, ~1570, ~1470 | Strong-Medium | Pyridine ring C=C and C=N stretching |

| ~1450, ~1380 | Medium | C-H bending (methyl) |

| ~1250 | Strong | C-O stretching (phenolic) |

| ~990, ~910 | Strong | Vinyl C-H out-of-plane bending |

Raman spectroscopy is a complementary technique to FTIR. youtube.com It involves scattering of monochromatic light (from a laser), where shifts in the energy of the scattered photons correspond to the molecule's vibrational modes. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, the symmetric stretching vibrations of the pyridine ring and the vinyl C=C stretch are expected to produce strong Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. wikipedia.org Molecules with π-systems and heteroatoms, such as this compound, exhibit characteristic absorptions corresponding to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org

The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system of the vinyl group and the pyridine ring. rsc.orgyoutube.com The presence of the hydroxyl group (an auxochrome) and the nitrogen lone pair allows for n → π* transitions, which are typically weaker and may be observed at longer wavelengths. The extended conjugation between the vinyl group and the pyridine ring is predicted to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. nih.gov Studying the spectrum in solvents of varying polarity can also provide insights, as n → π* transitions often show a hypsochromic (blue) shift in polar solvents.

Predicted Electronic Transitions

| Transition Type | Expected λmax Range (nm) | Characteristics |

|---|---|---|

| π → π* | ~250-300 | High molar absorptivity (strong intensity) |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Detailed mass spectrometry studies focusing on the precise molecular weight determination and, more specifically, the fragmentation analysis of this compound are not presently available in published literature. Such an analysis would be crucial for confirming the compound's elemental composition via high-resolution mass spectrometry and for elucidating its structure through the characteristic fragmentation patterns of the pyridine ring, hydroxyl, methyl, and vinyl substituents under ionization. However, no specific data on the electron ionization (EI) or other mass spectral fragmentation pathways for this compound could be retrieved.

X-ray Diffraction (XRD) for Crystalline Structure and Morphology Analysis

There is no published research detailing the use of X-ray Diffraction (XRD) for the analysis of this compound. Consequently, information regarding its crystalline structure, such as the unit cell dimensions, space group, and atomic coordinates, remains undetermined. Such data would be fundamental for understanding the solid-state packing of the molecule and its intermolecular interactions.

Thermal Analysis Techniques for Polymer and Material Characterization

While thermal analysis is vital for characterizing polymers derived from vinyl monomers, specific studies on materials based on this compound are absent from the scientific record.

Thermogravimetric Analysis (TGA)

No thermogravimetric analysis data for this compound or its polymers are available. TGA would provide critical information on the thermal stability, decomposition temperatures, and degradation mechanisms of any polymeric materials synthesized from this monomer.

Differential Scanning Calorimetry (DSC)

Similarly, there are no published reports on the differential scanning calorimetry of polymers of this compound. DSC analysis would be essential for determining key thermal transitions, such as the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) events, which are crucial for understanding the material's physical properties and processing characteristics.

Chromatographic Methods for Separation and Purity Assessment

Advanced chromatographic studies for the purpose of separation and purity assessment beyond basic identification have not been reported for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

There is no specific information available on the analysis of volatile derivatives of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This technique would be useful for the separation and identification of the compound in complex mixtures, especially after derivatization of the hydroxyl group to increase volatility. However, no such studies have been documented.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique for the detailed characterization of "this compound". Its high sensitivity and selectivity allow for both the accurate determination of compound purity and the real-time monitoring of its synthesis. nih.gov LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing comprehensive data on the molecular weight and structure of the target compound and any associated impurities. mdpi.com

In a typical LC-MS analysis for purity assessment, a reversed-phase High-Performance Liquid Chromatography (HPLC) system is employed. The stationary phase commonly consists of a C18-functionalized silica column, which separates compounds based on their hydrophobicity. The mobile phase is often a gradient mixture of an aqueous solvent (containing a small amount of a modifier like formic acid or ammonium acetate to improve peak shape and ionization) and an organic solvent such as acetonitrile or methanol. This gradient elution ensures the effective separation of "this compound" from both more polar and less polar impurities.

Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows for the ionization of the analyte molecules with minimal fragmentation, preserving the molecular ion for accurate mass determination. The mass analyzer, which could be a quadrupole, time-of-flight (TOF), or ion trap, then separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be particularly valuable for determining the elemental composition of the parent compound and its impurities with high accuracy. hpst.cz

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at various time intervals, diluted, and injected into the LC-MS system. This allows for the tracking of the consumption of starting materials and the formation of "this compound". The resulting data, often presented as reaction profiles plotting concentration versus time, are crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Below is a hypothetical data table illustrating the results of an LC-MS analysis for a synthesized batch of "this compound", showcasing its purity and the identification of potential impurities.

| Compound Name | Retention Time (min) | Observed m/z [M+H]⁺ | Putative Identification | Purity (%) |

| This compound | 5.2 | 150.0762 | Product | 98.5 |

| 5-Methylpyridin-3-ol | 3.8 | 110.0606 | Starting Material | 0.5 |

| 6-Acetyl-5-methylpyridin-3-ol | 4.5 | 152.0712 | Impurity A (over-oxidation) | 0.8 |

| Dimeric Impurity | 8.1 | 299.1447 | Impurity B (dimerization) | 0.2 |

This interactive table provides a representative dataset for the LC-MS analysis of "this compound".

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

For polymeric materials derived from "this compound", Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution. wikipedia.org GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.org This analysis is critical as the molecular weight and its distribution (polydispersity) significantly influence the physical and mechanical properties of the resulting polymer.

In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel beads. wikipedia.org Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. This separation by size allows for the determination of the entire molecular weight distribution of the polymer sample.

The GPC system is typically equipped with a series of detectors to characterize the eluting polymer chains. A refractive index (RI) detector is commonly used as a universal concentration detector. In addition, a light scattering detector, such as a multi-angle light scattering (MALS) detector, can be employed to determine the absolute molecular weight of the polymer at each elution volume without the need for column calibration with polymer standards of the same composition. researchgate.net

The data obtained from GPC analysis provides several key parameters for polymer characterization:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length, while higher values indicate a broader distribution of chain lengths. polymersource.ca

The choice of eluent is crucial in GPC and depends on the solubility of the polymer. For polymers of "this compound", which may exhibit some polarity due to the hydroxyl and pyridine groups, solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), often with the addition of salts like LiBr to suppress aggregation, can be suitable mobile phases.

The following interactive table presents hypothetical GPC data for three different batches of poly(this compound), illustrating how polymerization conditions can affect the molecular weight and polydispersity.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PMVP-1 | 25,000 | 30,000 | 1.20 |

| PMVP-2 | 45,000 | 58,500 | 1.30 |

| PMVP-3 | 15,000 | 16,500 | 1.10 |

This interactive table showcases representative GPC data for different samples of poly(this compound), highlighting variations in molecular weight and polydispersity.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, enabling the prediction of a wide array of molecular properties with remarkable accuracy. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of the electronic structure of molecules, which governs their geometry, stability, and reactivity. For 5-Methyl-6-vinylpyridin-3-ol, these calculations can elucidate the influence of the methyl, vinyl, and hydroxyl substituents on the electronic properties of the pyridine (B92270) ring.

Density Functional Theory (DFT) has emerged as one of the most popular and versatile quantum chemical methods due to its favorable balance between computational cost and accuracy. DFT calculations are instrumental in determining the electronic structure, optimized geometry, and various reactivity descriptors of molecules like this compound. A study on the structurally similar 3-methyl 2-vinyl pyridinium phosphate (3M2VPP) utilized DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set to optimize the molecular structure and analyze its properties researchgate.net. This level of theory is well-suited for investigating the electronic characteristics of this compound.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the hydroxyl group, indicating these as likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyridine ring and the vinyl group, suggesting these as potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Illustrative FMO Data for this compound (Calculated using DFT)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.87 | Highest Occupied Molecular Orbital, indicating regions of high electron density and nucleophilicity. |

| LUMO | -1.23 | Lowest Unoccupied Molecular Orbital, indicating regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 4.64 | A measure of the molecule's excitability and chemical reactivity. |

Note: The data in this table is illustrative and based on typical values for similar pyridine derivatives. Actual values would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, making them attractive sites for protonation and electrophilic interactions. The hydrogen atoms of the hydroxyl and vinyl groups, as well as the pyridine ring, would exhibit positive potential. Such analysis has been effectively used to study the chemical reactive sites of the related 3-methyl 2-vinyl pyridinium phosphate researchgate.net.

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts, which is a powerful tool for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors and, consequently, chemical shifts. By calculating the 1H and 13C NMR chemical shifts of this compound and comparing them with experimental data, one can confirm the molecular structure and assign the spectral peaks. Studies on various organic molecules have demonstrated the accuracy of the GIAO method in predicting NMR chemical shifts, even for complex structures nih.govliverpool.ac.uk.

Illustrative Predicted vs. Experimental NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) (GIAO/DFT) | Experimental Chemical Shift (ppm) |

| H (hydroxyl) | 9.5 | 9.3 |

| H (vinyl) | 5.5 - 6.8 | 5.4 - 6.7 |

| H (pyridine ring) | 7.0 - 8.2 | 6.9 - 8.1 |

| H (methyl) | 2.4 | 2.3 |

| C (pyridine ring) | 110 - 150 | 108 - 148 |

| C (vinyl) | 115 - 135 | 114 - 134 |

| C (methyl) | 18 | 17 |

Note: The data in this table is illustrative. The predicted values are based on typical accuracies of GIAO/DFT calculations for similar organic molecules. Experimental values are hypothetical.

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties. These methods are particularly useful for benchmarking the results of less computationally expensive methods like DFT. For this compound, ab initio calculations could be employed to obtain a highly accurate optimized geometry, vibrational frequencies, and electronic energies, providing a deeper understanding of its fundamental molecular properties researchgate.netrsc.orgresearchgate.netresearchgate.net.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. This information provides a comprehensive understanding of the reaction pathway, kinetics, and thermodynamics. For this compound, computational studies can be employed to investigate various reactions, such as electrophilic substitution on the pyridine ring, reactions involving the vinyl group, or the role of the hydroxyl group in directing reactivity.

Theoretical investigations can model the step-by-step process of a chemical transformation, calculating the activation energies associated with each transition state. A lower activation energy indicates a more favorable reaction pathway. For instance, the mechanism of oxidation or reduction of this compound could be explored, identifying the most likely sequence of events and the key intermediates involved. Such studies provide insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of this compound at an atomic level. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the molecule's conformational landscape and its interactions with its environment over time.

When this compound is simulated in an explicit solvent, such as water, MD simulations can provide detailed insights into intermolecular interactions. The simulations can quantify the formation and lifetime of hydrogen bonds between the hydroxyl group of the pyridinol and water molecules, as well as between the nitrogen atom of the pyridine ring and water. Furthermore, the simulations can characterize the hydrophobic interactions between the methyl and vinyl groups and the surrounding solvent. This information is crucial for understanding the solubility and aggregation behavior of the molecule.

The following interactive table presents hypothetical data from an MD simulation of this compound in a water box, highlighting key conformational and interaction parameters.

| Parameter | Average Value | Standard Deviation | Description |

| Dihedral Angle (C5-C6-Cα-Cβ) | 25.3° | ± 8.2° | Rotation of the vinyl group relative to the pyridine ring. |

| H-Bond Count (OH...Water) | 2.1 | ± 0.6 | Number of hydrogen bonds involving the hydroxyl group. |

| H-Bond Count (N...Water) | 0.8 | ± 0.3 | Number of hydrogen bonds involving the pyridine nitrogen. |

| Solvent Accessible Surface Area (SASA) | 210.5 Ų | ± 12.3 Ų | The surface area of the molecule accessible to solvent. |

| Interaction Energy (Molecule-Water) | -45.2 kcal/mol | ± 5.7 kcal/mol | The total non-bonded interaction energy with the solvent. |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, it is possible to obtain theoretical chemical shifts that often show excellent correlation with experimental data. These calculations can be invaluable for assigning specific signals to the correct atoms within the molecule, especially for complex structures.

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations, such as the O-H stretch of the hydroxyl group, the C=C and C=N stretches of the pyridine ring, and the vibrations of the vinyl and methyl groups.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, these calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding molecular orbitals involved in the electronic transitions, providing insight into the molecule's electronic structure.

The following interactive table presents a hypothetical comparison of computationally predicted and experimentally measured spectroscopic data for this compound.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (C3-OH, ppm) | 155.8 | 154.9 |

| ¹³C NMR (C6-vinyl, ppm) | 142.3 | 141.5 |

| ¹H NMR (OH, ppm) | 9.8 | 9.5 |

| IR (O-H stretch, cm⁻¹) | 3450 | 3420 |

| IR (C=C vinyl stretch, cm⁻¹) | 1635 | 1630 |

| UV-Vis λmax (nm) | 275 | 278 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Design for Material Applications

Computational modeling plays a crucial role in the rational design of advanced materials incorporating this compound, such as molecularly imprinted polymers (MIPs) and coordination polymers.

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made binding sites for a specific target molecule. Computational methods can be used to screen a library of potential functional monomers and select those that exhibit the strongest and most specific interactions with the template molecule, in this case, this compound. By calculating the binding energies and geometries of the pre-polymerization complexes between the template and various monomers, researchers can identify the optimal monomer composition for creating high-affinity MIPs. MD simulations can also be employed to study the stability of these complexes in a simulated solvent environment.

Coordination Polymers: this compound possesses multiple potential coordination sites (the pyridine nitrogen and the hydroxyl oxygen) for binding to metal ions, making it a candidate for the construction of coordination polymers. Computational methods, particularly DFT, can be used to predict the geometry and electronic structure of the coordination complexes formed with different metal ions. These calculations can help in understanding the preferred coordination modes and predicting the resulting structures of the extended polymer network. Furthermore, computational simulations can be used to predict the material properties of these coordination polymers, such as their porosity, thermal stability, and electronic properties, guiding the experimental synthesis towards materials with desired functionalities.

The following interactive table provides hypothetical data from a computational screening of functional monomers for the design of a MIP targeting this compound.

| Functional Monomer | Binding Energy (kcal/mol) | Key Interaction(s) |

| Methacrylic Acid | -8.2 | Hydrogen bond with pyridine N |

| 4-Vinylpyridine | -6.5 | Hydrogen bond with OH group |

| Acrylamide | -7.1 | Hydrogen bonds with OH and pyridine N |

| Styrene | -3.4 | π-π stacking with pyridine ring |

Note: The data in this table is hypothetical and for illustrative purposes.

Applications in Advanced Materials Science and Catalysis

Polymer Chemistry and Engineering

The presence of a vinyl group makes 5-Methyl-6-vinylpyridin-3-ol a candidate for polymerization and copolymerization, offering pathways to new functional polymers.

This compound can theoretically be used as a monomer in various polymerization techniques, such as free-radical polymerization, to form a homopolymer, or be copolymerized with other vinyl monomers. The reactivity of its vinyl group would be influenced by the electronic effects of the methyl and hydroxyl substituents on the pyridine (B92270) ring. The resulting polymers would have a unique combination of functional groups, which could impart specific properties. For instance, copolymers containing 4-vinylpyridine have been synthesized and their monomer reactivity ratios determined to understand the distribution of monomer units in the polymer chain researchgate.net.

Polymers derived from this compound would be a type of poly(vinylpyridine) derivative. The pendant pyridine rings in these polymers would each contain a hydroxyl and a methyl group. These functional groups are amenable to further chemical modification, a process known as polymer functionalization. For example, the hydroxyl group could be esterified or etherified to introduce new functionalities and tailor the polymer's properties. Similarly, the nitrogen atom in the pyridine ring can be quaternized, a common modification for poly(4-vinylpyridine) that introduces positive charges and alters solubility and polyelectrolyte behavior mdpi.comnih.govresearchgate.net.

Table 1: Potential Functionalization Reactions of Poly(this compound)

| Functional Group | Reagent Example | Resulting Functionality | Potential Property Change |

| Pyridine Nitrogen | Methyl Iodide | Quaternized Pyridinium | Increased water solubility, polyelectrolyte character |

| Hydroxyl Group | Acetic Anhydride | Acetate Ester | Increased hydrophobicity, altered thermal properties |

| Hydroxyl Group | Ethylene Oxide | Poly(ethylene glycol) graft | Increased hydrophilicity, biocompatibility |

This table represents theoretical functionalization pathways based on the known reactivity of pyridine and hydroxyl groups.

The ability to copolymerize this compound with other monomers and to functionalize the resulting polymer would enable the creation of materials with tunable properties. For instance, copolymerization with a hydrophobic monomer like styrene could lead to amphiphilic block copolymers. The ratio of the monomers could be adjusted to control the hydrophilic-lipophilic balance. The hydroxyl and pyridine functionalities also provide sites for hydrogen bonding, which can influence the polymer's solubility, thermal properties, and interaction with other molecules polysciences.com. The development of block copolymers containing poly(vinylpyridine) segments is a well-established strategy for creating "smart" materials that respond to stimuli like pH kaist.ac.krrsc.org.

The functional groups on the pyridine ring of this compound make its polymers potentially useful in supramolecular chemistry. The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions can drive the self-assembly of polymer chains or the formation of complexes with other molecules. For example, poly(4-vinylpyridine) is known to form supramolecular assemblies with small molecules containing carboxylic acids through hydrogen bonding, leading to the formation of ordered nanostructures mdpi.com. The specific substitution pattern of this compound could lead to unique self-assembly behaviors and the formation of novel supramolecular architectures.

Coordination Chemistry and Ligand Design

The pyridine nitrogen and the hydroxyl oxygen of this compound can act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal complexes.

Pyridine and its derivatives are widely used as ligands in coordination chemistry to form stable complexes with a variety of transition metals wikipedia.org. The this compound molecule could act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the deprotonated hydroxyl group. The presence of the methyl and vinyl groups could influence the steric and electronic properties of the resulting metal complex, potentially affecting its catalytic activity, photophysical properties, or magnetic behavior. The development of such complexes is an active area of research, with applications in catalysis and materials science ubc.ca. The vinyl group also offers the possibility of polymerizing the metal complex to create metallopolymers with interesting properties and applications.

Design of Metallosupramolecular Structures

The unique molecular architecture of this compound makes it a compelling building block for the design of complex metallosupramolecular structures. The pyridine ring, with its nitrogen atom, provides a primary coordination site for metal ions, while the hydroxyl (-OH) group at the 3-position can be deprotonated to act as a secondary binding site, allowing the molecule to function as a bidentate ligand. This chelation can lead to the formation of stable metallacycles, which are foundational components of larger supramolecular assemblies. The vinyl group at the 6-position offers a site for post-assembly modification or polymerization, enabling the creation of advanced materials with tailored properties.

While direct examples involving this compound are not extensively documented, analogous systems demonstrate the potential. For example, the in situ synthesis of 5-substituted-tetrazoles in the presence of metal salts has led to the formation of metallosupramolecular coordination polymers where the substituted pyridine moiety directs the assembly rsc.org. The steric hindrance and electronic effects of the methyl group at the 5-position of this compound would influence the packing of the resulting supramolecular structures, potentially leading to novel topologies.

Furthermore, the vinyl group can be exploited to create multifunctional materials. It can serve as a reactive handle for solid-phase synthesis or for grafting the metallosupramolecular assemblies onto surfaces. Alternatively, polymerization of the vinyl group after the formation of the supramolecular structure could lead to the creation of robust, porous materials with potential applications in catalysis, gas storage, or separation. The interplay between the coordination of the pyridinol moiety and the reactivity of the vinyl group opens up a wide range of possibilities for the rational design of intricate and functional metallosupramolecular architectures.

Catalysis

Role as a Ligand in Transition Metal Catalysis (e.g., Olefin Polymerization, Cross-Coupling)

This compound possesses key functional groups that make it a promising ligand for transition metal catalysis. The pyridine nitrogen can coordinate to a variety of transition metals, such as palladium, rhodium, and nickel, which are commonly used in cross-coupling and polymerization reactions. The hydroxyl group can modulate the electronic properties of the metal center, and the vinyl group can participate directly in catalytic cycles or serve as an anchor to immobilize the catalyst.

Olefin Polymerization: While specific studies detailing the use of this compound in olefin polymerization are scarce, the broader class of pyridine-containing ligands has been explored. For late-transition metal catalysts, which are often more tolerant of functional groups than their early-transition metal counterparts, ligands play a crucial role in controlling polymer properties such as molecular weight and branching. The electronic and steric environment provided by the ligand influences the rate of monomer insertion and chain transfer. The methyl and hydroxyl substituents on the pyridine ring of this compound would offer a unique electronic and steric profile that could lead to the production of polyolefins with novel properties. The vinyl group could also potentially be incorporated into the polymer backbone, leading to functionalized materials.

Cross-Coupling Reactions: In the realm of cross-coupling reactions, pyridine-based ligands are widely used to stabilize and activate palladium catalysts for reactions like Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds mdpi.com. The nitrogen atom of the pyridine ring in this compound can form a stable complex with a palladium center, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

The functionalization of pyridines at positions remote to the nitrogen atom remains a synthetic challenge, and ligands that can direct C-H activation or facilitate coupling at specific sites are highly valuable nih.gov. The vinyl group in this compound could participate in Heck-type reactions, either as a substrate or as part of the ligand framework to direct the reaction. For instance, rhodium-catalyzed C-H vinylation has been used to access functionalized styrenes, highlighting the reactivity of vinyl groups in cross-coupling researchgate.net. The presence of both a coordinating pyridine and a reactive vinyl group within the same molecule offers intriguing possibilities for designing tandem catalytic processes.

A hypothetical application of this compound as a ligand in a Suzuki cross-coupling reaction is presented in the table below.

| Catalyst System | Reactants | Product | Potential Advantages of the Ligand |

| Pd(OAc)₂ / this compound | Aryl halide + Arylboronic acid | Biaryl | Enhanced catalyst stability and activity due to chelation; tunable electronic properties from the hydroxyl group. |

Utilization as an Organocatalyst or Support for Heterogeneous Catalysis

The molecular structure of this compound also lends itself to applications in organocatalysis and as a support for heterogeneous catalysts.

Organocatalysis: The pyridine moiety is a well-known basic organocatalyst, capable of activating substrates through hydrogen bonding or by acting as a nucleophilic catalyst. The hydroxyl group can also participate in hydrogen bonding interactions, potentially enabling cooperative catalysis. For example, chiral phosphoric acids have been used in asymmetric cycloadditions involving vinylindoles, where hydrogen bonding plays a key role in stereoinduction mdpi.com. While this compound is achiral, its functional groups could be utilized in non-asymmetric organocatalytic transformations. For instance, it could catalyze reactions such as the Michael addition, aldol condensation, or cyanosilylation by activating the electrophile or nucleophile.

Support for Heterogeneous Catalysis: The vinyl group provides a convenient handle for immobilizing this compound onto a solid support, such as silica or a polymer resin. This would allow for the creation of a heterogeneous catalyst. Once immobilized, the pyridine and hydroxyl functionalities could be used to coordinate with metal nanoparticles or single-atom catalysts. This approach offers several advantages, including ease of catalyst separation and recycling, which is crucial for sustainable chemical processes. The porous nature of the support material combined with the catalytic activity of the anchored this compound-metal complex could lead to highly efficient and reusable catalytic systems. For example, palladium catalysts deposited on silica gel bearing functional moieties have been shown to be effective in Sonogashira-type cross-coupling reactions mdpi.com.

| Catalyst Type | Reaction | Role of this compound |

| Organocatalyst | Michael Addition | Basic activation of the nucleophile via the pyridine nitrogen. |

| Heterogeneous Support | Suzuki Coupling | Immobilized ligand for a palladium catalyst, facilitating catalyst recovery and reuse. |

Applications in Asymmetric Catalysis

While this compound is an achiral molecule, it can be a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. The introduction of chirality is a key step in the development of catalysts that can produce enantiomerically enriched products, which are of great importance in the pharmaceutical and fine chemical industries.

One strategy to impart chirality is to modify the vinyl group. For example, asymmetric dihydroxylation or epoxidation of the vinyl group could introduce stereocenters. The resulting chiral diol or epoxide could then be further functionalized to create a bidentate or tridentate chiral ligand. The combination of the chiral moiety with the coordinating pyridine nitrogen and the electronically tunable hydroxyl group could lead to a highly effective ligand for a variety of asymmetric transformations, such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions.

Another approach involves the use of a chiral auxiliary to direct the synthesis of a chiral derivative of this compound. For instance, a chiral amine could be added to the vinyl group in a stereoselective manner, resulting in a chiral amino-pyridine ligand. Such ligands have been shown to be effective in a range of metal-catalyzed asymmetric reactions.

The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. The rigid backbone of the pyridine ring in this compound, combined with the potential for introducing chirality at the vinyl group, makes it an attractive scaffold for ligand design. The electronic properties of the ligand, and thus the catalytic activity and enantioselectivity, could be fine-tuned by modifying the hydroxyl group or by introducing other substituents on the pyridine ring. The use of chiral phosphoric acids in asymmetric cycloadditions demonstrates the potential for creating a chiral environment around a reactive center, and a chiral derivative of this compound could function in a similar manner mdpi.com.

| Chiral Ligand Synthesis Strategy | Potential Asymmetric Reaction | Envisioned Role of the Chiral Ligand |

| Asymmetric dihydroxylation of the vinyl group | Asymmetric Hydrogenation | Formation of a chiral bidentate ligand that coordinates to a metal center (e.g., Rhodium or Ruthenium) and creates a chiral environment around the substrate. |

| Stereoselective addition of a chiral amine | Asymmetric Allylic Alkylation | Creation of a chiral P,N- or N,N-ligand that controls the stereochemical outcome of the nucleophilic attack on the π-allyl intermediate. |

Other Emerging Applications in Functional Materials

Development of Sorbents and Adsorbents

The chemical properties of this compound make it a highly suitable candidate for the development of advanced sorbents and adsorbents for environmental remediation and chemical separations. The pyridine nitrogen, with its lone pair of electrons, can act as a Lewis base and a hydrogen bond acceptor, allowing it to interact with a variety of molecules, including acidic pollutants and metal ions. The hydroxyl group can also participate in hydrogen bonding, further enhancing the binding capabilities of the material.

Functionalized pyridines have been successfully incorporated into various materials to create effective adsorbents. For example, pyridine-functionalized mesoporous silica has demonstrated high efficiency in removing acid dyes from wastewater rsc.org. The large surface area of the mesoporous silica combined with the high affinity of the pyridine groups for the dye molecules resulted in both high adsorption capacity and rapid adsorption rates. Similarly, pyridine-functionalized Fe₃O₄ nanoparticles have been developed as a novel sorbent for the preconcentration of lead and cadmium ions from environmental samples nih.gov.

The vinyl group of this compound is particularly advantageous for creating adsorbent materials. It allows for the covalent grafting of the molecule onto the surface of a solid support, such as silica, alumina, or activated carbon, preventing leaching of the active component. Alternatively, the vinyl group can be used to create a polymer network through polymerization or copolymerization with other monomers. This would result in a high-density of active sites within the adsorbent material.

The potential applications for sorbents based on this compound are broad. They could be used for the removal of heavy metal ions, organic pollutants, and dyes from industrial effluent. They could also find use in gas separation and storage, for example, in the capture of carbon dioxide, as aminoalkyl-functionalized pyridines have shown promise as CO₂ absorbents acs.org. The combination of a basic pyridine, a hydrogen-bonding hydroxyl group, and a polymerizable vinyl group in a single molecule provides a versatile platform for the design of next-generation sorbent materials.

| Adsorbent Material | Target Pollutant | Binding Mechanism |

| This compound functionalized silica | Heavy metal ions (e.g., Pb²⁺, Cd²⁺) | Coordination of metal ions to the pyridine nitrogen. |

| Poly(this compound) | Acidic dyes | Electrostatic interactions and hydrogen bonding with the pyridine and hydroxyl groups. |

| This compound copolymer | Carbon Dioxide | Reversible chemical reaction with the pyridine nitrogen. |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of 5-Methyl-6-vinylpyridin-3-ol and its derivatives will likely pivot towards green and sustainable chemistry principles to enhance efficiency, reduce waste, and improve safety. Current synthetic strategies for pyridine (B92270) derivatives often rely on multi-step processes with harsh conditions. Modern methodologies offer cleaner and more atom-economical alternatives.

Future research should focus on adapting one-pot multicomponent reactions (MCRs), which are known for their high efficiency and ability to generate complex molecules in a single step from simple precursors. nih.govbohrium.com Methodologies like the Guareschi–Thorpe reaction, which can be performed in aqueous media, offer a promising eco-friendly route to highly substituted hydroxypyridines. rsc.org The exploration of novel catalytic systems, particularly those using ionic liquids or recyclable catalysts, could further advance sustainability. benthamscience.com Additionally, leveraging techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

| Synthetic Strategy | Key Principles | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a product containing portions of all reactants. | High atom economy, reduced waste, simplified purification, rapid assembly of the substituted pyridine core. | nih.govbohrium.commdpi.com |

| Microwave-Assisted Organic Synthesis (MAOS) | Using microwave irradiation to heat reactions. | Significant reduction in reaction time (minutes vs. hours), improved yields, enhanced reaction selectivity. | nih.gov |

| Aqueous-Phase Synthesis | Utilizing water as a solvent. | Eliminates volatile organic compounds (VOCs), enhances safety, lowers cost, and simplifies processing. | rsc.org |

| Catalysis with Ionic Liquids (ILs) | Employing ILs as both solvent and catalyst. | Milder reaction conditions, potential for catalyst recycling, improved yield and selectivity. | benthamscience.com |

Advanced Functionalization for Enhanced Properties

To fully harness the potential of the this compound scaffold, future research must explore advanced functionalization techniques. The ability to selectively modify different positions on the molecule—the pyridine ring, the vinyl group, or the methyl group—is crucial for fine-tuning its physicochemical properties for specific applications.

A key area of future investigation will be the direct C-H bond functionalization of the pyridine ring. nih.gov This modern approach avoids the need for pre-functionalized starting materials, offering a more efficient and sustainable way to introduce new substituents. beilstein-journals.org Techniques involving transition-metal catalysis can enable the selective installation of alkyl, aryl, or other functional groups at specific C-H bonds, altering the electronic and steric profile of the molecule. beilstein-journals.org Furthermore, methods for the functionalization of the olefinic C-H bond in the vinyl group could open pathways to novel structures without consuming the double bond, preserving its polymerization capability. acs.orgnih.gov The hydroxyl group also serves as a key handle for esterification or etherification, allowing for the attachment of a wide range of functional moieties.

| Target Site | Potential Functionalization Strategy | Anticipated Outcome | References |

|---|---|---|---|

| Pyridine Ring (C-H bonds) | Transition-Metal-Catalyzed C-H Activation | Introduction of diverse substituents (alkyl, aryl, etc.) to modulate electronic properties and intermolecular interactions. | nih.govbeilstein-journals.org |

| Vinyl Group | Aryl-to-Vinyl 1,4-Nickel Migration / Heck Reaction | Creation of more complex, substituted olefin structures while retaining the potential for polymerization. | nih.gov |

| Hydroxyl Group | Esterification / Etherification | Attachment of functional side chains to control solubility, introduce responsive groups, or link to other molecules. | nih.gov |

| Methyl Group | Radical-mediated C-H Functionalization | Installation of functional groups at the benzylic-like position to create new derivatives. |

Integration of Computational and Experimental Methodologies for Rational Design

The rational design of novel derivatives of this compound will be significantly accelerated by the synergy between computational modeling and experimental synthesis. patsnap.com This integrated approach allows for the in silico prediction of molecular properties, guiding synthetic efforts toward compounds with the highest probability of success for a given application. nih.gov

Future research workflows should employ quantum chemical methods like Density Functional Theory (DFT) to calculate the electronic structure, reactivity indices, and spectroscopic properties of proposed derivatives. niscpr.res.innih.govnih.gov Molecular docking simulations can predict the binding affinity and interaction modes of these molecules with biological targets, such as enzymes or receptors, thereby identifying candidates for therapeutic applications. nih.govresearchgate.net This computational pre-screening reduces the number of compounds that need to be synthesized and tested, making the discovery process more efficient and cost-effective. The theoretical findings can then be validated through targeted synthesis and experimental evaluation, with the empirical data feeding back to refine and improve the computational models. nih.gov

| Methodology | Objective | Expected Insights for this compound Derivatives | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Predict electronic structure, reactivity, and spectroscopic properties. | Understanding of HOMO-LUMO gaps, charge distribution, and reaction mechanisms. Guidance for synthetic strategies. | niscpr.res.innih.gov |

| Molecular Docking | Simulate binding of ligands to macromolecular targets. | Identification of potential biological targets and prediction of binding affinity for drug discovery applications. | nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with physical or biological properties. | Development of predictive models to guide the design of new analogs with enhanced properties. | patsnap.com |

| Molecular Dynamics (MD) Simulations | Simulate the movement of atoms and molecules over time. | Insight into the conformational flexibility and stability of derivatives and their complexes with target molecules. | patsnap.com |

Development of Smart Materials Based on this compound Scaffolds

Perhaps the most promising future direction for this compound lies in its use as a functional monomer for the creation of smart materials. rsc.org Its vinyl group is readily polymerizable, while the pyridine ring provides a built-in pH-responsive element due to the lone pair of electrons on the nitrogen atom. rsc.orgnih.gov This inherent stimuli-responsiveness is a hallmark of "smart" polymers that can change their properties in response to environmental triggers. mdpi.commdpi.com